6-Fluoro-2-methoxypyrimidin-4-amine

Description

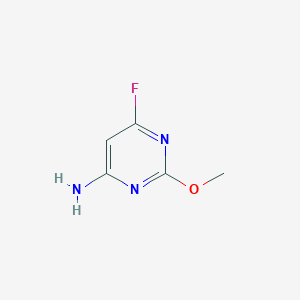

6-Fluoro-2-methoxypyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by a methoxy group at the 2-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and their ability to interact with biological targets. The fluorine atom at the 6-position enhances metabolic stability and modulates electronic properties, making this compound a valuable intermediate in drug discovery, particularly for anticancer and antimicrobial agents .

Properties

Molecular Formula |

C5H6FN3O |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

6-fluoro-2-methoxypyrimidin-4-amine |

InChI |

InChI=1S/C5H6FN3O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) |

InChI Key |

IVHKAMONZNYYCB-UHFFFAOYSA-N |

SMILES |

COC1=NC(=CC(=N1)F)N |

Canonical SMILES |

COC1=NC(=CC(=N1)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Fluoro-2-methoxypyrimidin-4-amine vs. 5-Fluoro-2-methoxypyrimidin-4-amine The position of the fluorine atom significantly influences reactivity and bioactivity. In contrast, the 5-fluoro isomer (CAS 186435-66-5) shows reduced electronic effects on the pyrimidine ring, leading to lower antimicrobial activity in preliminary studies .

6-Chloro-2-methoxypyrimidin-4-amine (CAS 3286-56-4)

Replacing fluorine with chlorine at the 6-position increases steric bulk and lipophilicity, improving membrane permeability but reducing solubility. This compound has a structural similarity score of 0.82 to the target molecule, yet its anticancer potency (e.g., IC₅₀ values against AGS cells) is 2-fold lower than fluorinated analogues, likely due to weaker electronegativity .

Methoxy Group Modifications

- 2-Amino-4,6-dimethoxypyrimidine (CAS 696-45-7) The absence of a fluorine atom and presence of dual methoxy groups at 4- and 6-positions reduce ring planarity, weakening π-π stacking interactions with DNA or enzyme active sites. This derivative shows negligible anti-inflammatory activity compared to the target compound .

N-(3-fluoro-4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound 55)

Introducing a phenyl group at the 2-position and a methyl group at the 6-position enhances hydrophobic interactions, improving anticancer activity (IC₅₀ = 53.02 µM against AGS cells). However, the synthesis yield (64.1%) is lower than that of the target compound due to steric challenges during coupling reactions .

Key SAR Observations :

- Fluorine at the 6-position improves target binding via electronegative interactions.

- Methoxy groups enhance solubility but require balance with lipophilic substituents (e.g., methyl or phenyl) for optimal bioavailability.

- Schiff base formation at the 5-position (e.g., -C=N-) increases cytotoxicity, as seen in Compound III .

Physicochemical and Crystallographic Properties

- Crystal Packing : The title compound’s crystal structure (unreported in evidence) is anticipated to resemble 4,6-dichloro-5-methoxypyrimidine (), where halogen···N interactions (e.g., Cl···N ≈ 3.09 Å) stabilize a 3D framework. Such interactions may influence solubility and stability .

- Solubility : Fluorine and methoxy groups enhance aqueous solubility compared to chlorinated analogues, which exhibit higher logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.